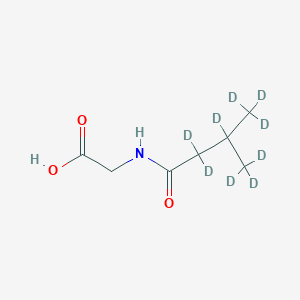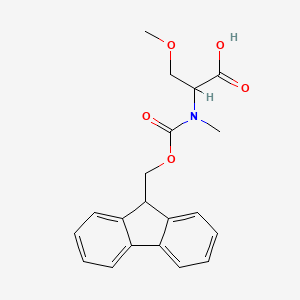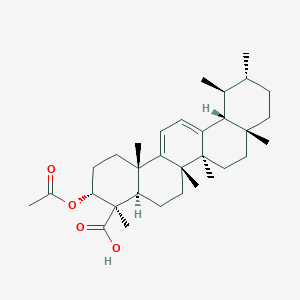
CHEMBL513407
Vue d'ensemble
Description
Acetyl-9,11-dehydro-beta-boswellic acid is a compound that is part of the boswellic acids . It is a pentacyclic triterpenoid of the resin class . It is also known as 9,11-Dehydro beta-boswellic acid acetate .
Physical And Chemical Properties Analysis
The physical and chemical properties of Acetyl-9,11-dehydro-beta-boswellic acid include an empirical formula of C32H48O4, a CAS Number of 122651-20-1, and a molecular weight of 496.72 . It is a solid substance .
Applications De Recherche Scientifique
Agent antiprolifératif
L'acide acétyl-9,11-déhydro-bêta-boswellique a été testé pour ses effets en tant qu'agent antiprolifératif sur la prolifération des cellules étoilées hépatiques (CEH). Il montre un potentiel dans la réduction de la prolifération de ces cellules, qui jouent un rôle important dans la fibrose hépatique .
Activité anti-ostéoporotique
Ce composé a été étudié pour son activité anti-ostéoporotique sur l'ostéoporose induite par l'ovariectomie chez les rates Sprague Dawley femelles. Les résultats suggèrent qu'il peut aider à prévenir la perte osseuse et à maintenir la santé osseuse .
Applications de médecine holistique
En médecine holistique, l'acide acétyl-9,11-déhydro-bêta-boswellique est utilisé pour traiter plusieurs maladies telles que les maladies respiratoires, rhumatismales et hépatiques en raison de sa large gamme d'activités biologiques .
Effets neuroprotecteurs
La recherche indique qu'un prétraitement avec ce composé peut augmenter la viabilité cellulaire dans certaines lignées cellulaires après incubation avec du glutamate pendant 24 heures, suggérant des effets neuroprotecteurs .
Propriétés anti-infectieuses
L'acide acétyl-9,11-déhydro-bêta-boswellique a été identifié comme ayant des propriétés anti-infectieuses, ce qui pourrait être bénéfique dans le développement de traitements pour diverses maladies infectieuses .
Effets antitumoraux
Des études ont montré que ce composé présente des effets antitumoraux, ce qui en fait un candidat potentiel pour la recherche sur la thérapie contre le cancer .
Effets antioxydants
Les propriétés antioxydantes de l'acide acétyl-9,11-déhydro-bêta-boswellique sont bien documentées, ce qui pourrait être utile dans la lutte contre les maladies liées au stress oxydatif .
Mécanisme D'action
Target of Action
Acetyl-9,11-dehydro-beta-boswellic acid, also known as CHEMBL513407 or MFCD32068059, is a complex molecule with a variety of physiological actions. It has been suggested that it may interact with multiple targets in the body, contributing to its diverse effects .
Mode of Action
It is believed to interact with its targets in a way that modulates several biochemical processes . For instance, it has been shown to have anti-inflammatory, anti-glutamatergic, and anti-amyloidogenic effects . These effects suggest that the compound may bind to and modulate the activity of certain enzymes or receptors, thereby altering cellular functions .
Biochemical Pathways
Acetyl-9,11-dehydro-beta-boswellic acid is thought to affect several biochemical pathways. For instance, it has been suggested to have anti-inflammatory effects, which could be due to its influence on pathways involved in inflammation . Additionally, its anti-glutamatergic effects suggest that it may impact glutamate signaling pathways . The exact pathways and their downstream effects are still under investigation .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Acetyl-9,11-dehydro-beta-boswellic acid’s action are diverse, reflecting its potential interactions with multiple targets and pathways. For instance, its anti-inflammatory effects could result in reduced inflammation at the cellular level . Its anti-glutamatergic effects could alter glutamate signaling in neurons, potentially impacting neuronal function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetyl-9,11-dehydro-beta-boswellic acid. For example, factors such as pH and temperature could impact the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules could influence the compound’s efficacy, either by competing for the same targets or by modulating the same pathways .
Safety and Hazards
Orientations Futures
The potential future directions for Acetyl-9,11-dehydro-beta-boswellic acid include its use in the treatment of various chronic diseases like arthritis, diabetes, asthma, cancer, inflammatory bowel disease, Parkinson’s disease, Alzheimer’s, etc . It has exhibited efficacy against these diseases and has a wide range of biological activities .
Analyse Biochimique
Biochemical Properties
Acetyl-9,11-dehydro-beta-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 5-lipoxygenase, which it inhibits in a selective, enzyme-directed, nonredox, and noncompetitive manner . This inhibition is significant as 5-lipoxygenase is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. Additionally, Acetyl-9,11-dehydro-beta-boswellic acid has been shown to inhibit topoisomerase I and NF-κB signaling , further contributing to its anti-inflammatory and anti-cancer properties.
Cellular Effects
Acetyl-9,11-dehydro-beta-boswellic acid exerts various effects on different types of cells and cellular processes. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells, particularly in brain tumors and leukemia . This compound also affects cell signaling pathways, such as the NF-κB pathway, by inhibiting the activation of NF-κB and downregulating the expression of NF-κB-regulated genes . Furthermore, Acetyl-9,11-dehydro-beta-boswellic acid influences gene expression and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of Acetyl-9,11-dehydro-beta-boswellic acid involves several key interactions at the molecular level. It binds to and inhibits the activity of 5-lipoxygenase, thereby reducing the production of leukotrienes . Additionally, it inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition leads to the suppression of NF-κB-regulated gene expression, which is associated with inflammation and cancer progression. Acetyl-9,11-dehydro-beta-boswellic acid also modulates the activity of other enzymes and proteins, such as topoisomerase I, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-9,11-dehydro-beta-boswellic acid have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, Acetyl-9,11-dehydro-beta-boswellic acid has been shown to maintain its anti-inflammatory and anti-cancer properties over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Acetyl-9,11-dehydro-beta-boswellic acid vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced therapeutic outcomes . At very high doses, toxic or adverse effects may occur. For instance, in a study involving rats, different dosages of Acetyl-9,11-dehydro-beta-boswellic acid were administered, and it was found that while moderate doses improved hepatic inflammation and lipid metabolism, excessively high doses led to adverse effects .
Metabolic Pathways
Acetyl-9,11-dehydro-beta-boswellic acid is involved in several metabolic pathways. It interacts with enzymes such as 5-lipoxygenase and topoisomerase I, influencing the biosynthesis of leukotrienes and the regulation of DNA replication and repair . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes and proteins involved in cellular metabolism . These interactions contribute to its anti-inflammatory and anti-cancer properties.
Transport and Distribution
The transport and distribution of Acetyl-9,11-dehydro-beta-boswellic acid within cells and tissues involve various transporters and binding proteins. Studies have shown that this compound can be effectively delivered to target tissues, such as the brain, using nanoparticle-based delivery systems . These systems enhance the bioavailability and therapeutic efficacy of Acetyl-9,11-dehydro-beta-boswellic acid by improving its transport and distribution within the body. Additionally, the compound’s localization and accumulation in specific tissues contribute to its therapeutic effects.
Subcellular Localization
Acetyl-9,11-dehydro-beta-boswellic acid exhibits specific subcellular localization, which influences its activity and function. This compound has been shown to localize within the cytoplasm and nucleus of cells, where it interacts with various enzymes and proteins . The subcellular localization of Acetyl-9,11-dehydro-beta-boswellic acid is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. These interactions are crucial for its therapeutic effects, as they enable the compound to modulate key cellular processes.
Propriétés
IUPAC Name |
3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a-dodecahydro-1H-picene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9-10,19-20,24-26H,11-18H2,1-8H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMFBCQMOLVLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2S)-2-Amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate](/img/structure/B1495914.png)
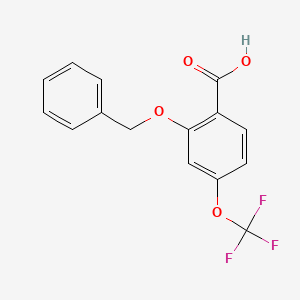
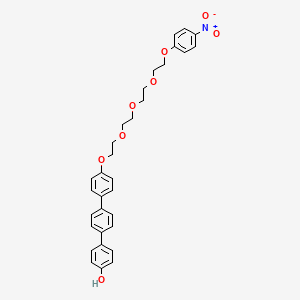
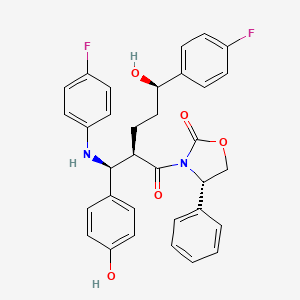

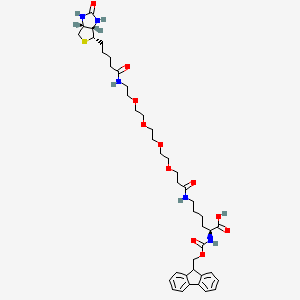
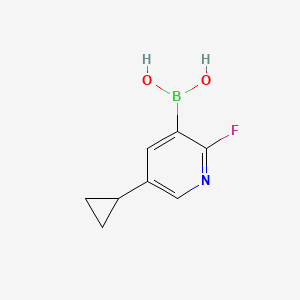
![(4S,4Ar,8aS)-4-[[(1'R,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B1495938.png)
![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)


